
1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone, also known as PEPAP, is a synthetic compound that belongs to the pyridone family. PEPAP has shown potential in various scientific applications, including its use as an antiviral agent, anti-inflammatory agent, and as a treatment for cancer and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has shown potential in various scientific applications, including its use as an antiviral agent, anti-inflammatory agent, and as a treatment for cancer and neurodegenerative diseases. Studies have shown that 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has antiviral activity against the herpes simplex virus and the human immunodeficiency virus (HIV). 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has been shown to have neuroprotective effects and has potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone is not fully understood. However, studies have shown that 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone inhibits the activity of enzymes involved in the replication of viruses, such as HIV and herpes simplex virus. 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone also inhibits the production of inflammatory cytokines, which are involved in the development of inflammatory diseases. Additionally, 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has been shown to have antioxidant and neuroprotective effects, which may be due to its ability to inhibit the production of reactive oxygen species.
Biochemical and Physiological Effects:
1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has been shown to have a range of biochemical and physiological effects. Studies have shown that 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has antiviral activity against the herpes simplex virus and HIV, as well as anti-inflammatory effects. Additionally, 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases. 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has also been shown to have antioxidant effects, which may be beneficial for overall health.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone is its potential as a treatment for a range of diseases, including viral infections, inflammatory diseases, and neurodegenerative diseases. Additionally, 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone has been shown to have low toxicity, making it a potentially safe treatment option. However, one limitation of 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone is its limited availability and high cost, which may limit its use in research.
Zukünftige Richtungen
There are several future directions for research on 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone. One area of research could be the development of more efficient and cost-effective synthesis methods for 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone. Additionally, further studies could be conducted to better understand the mechanism of action of 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone and its potential as a treatment for various diseases. Further research could also investigate the potential use of 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone in combination with other drugs for enhanced therapeutic effects. Finally, studies could be conducted to investigate the potential use of 1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone as a prophylactic agent against viral infections.
Synthesemethoden
1-Phenethyl-4-phenethylamino-6-methyl-2(1H)-pyridone is synthesized through a multistep process that involves the reaction of 2-pyridone with ethyl chloroformate, followed by the reaction of the resulting compound with phenethylamine and 4-phenethylamino-6-methyl-2-chloropyridine. The final product is obtained through purification and crystallization.
Eigenschaften
CAS-Nummer |
84259-94-9 |
|---|---|
Molekularformel |
C22H24N2O |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
6-methyl-1-(2-phenylethyl)-4-(2-phenylethylamino)pyridin-2-one |
InChI |
InChI=1S/C22H24N2O/c1-18-16-21(23-14-12-19-8-4-2-5-9-19)17-22(25)24(18)15-13-20-10-6-3-7-11-20/h2-11,16-17,23H,12-15H2,1H3 |
InChI-Schlüssel |
UZTVHMPTCIGAMM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=O)N1CCC2=CC=CC=C2)NCCC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=CC(=O)N1CCC2=CC=CC=C2)NCCC3=CC=CC=C3 |
Andere CAS-Nummern |
84259-94-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



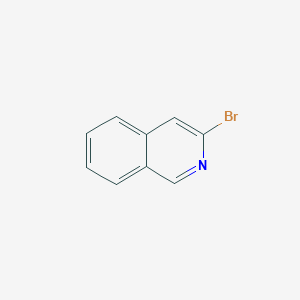
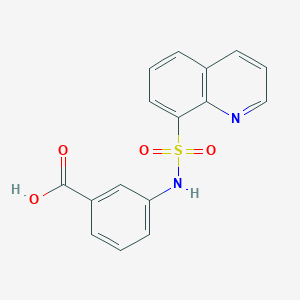
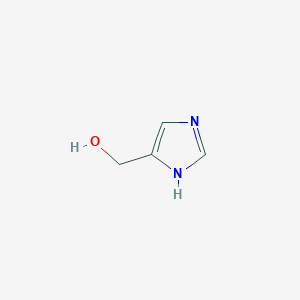
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B184092.png)
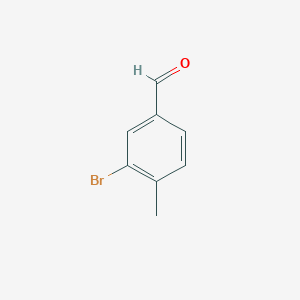

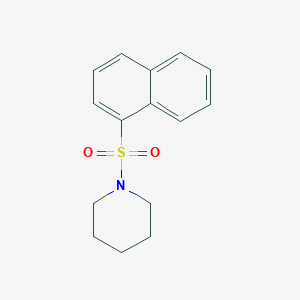
![1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole](/img/structure/B184097.png)
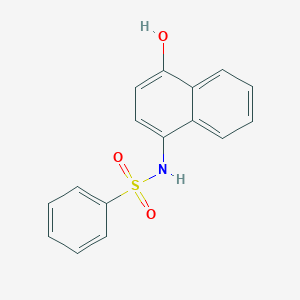
![[(1R,2R)-2-(phenylmethoxymethyl)cyclopropyl]methanol](/img/structure/B184099.png)

![4',4'''-Bi[benzenesulfonanilide]](/img/structure/B184103.png)

![1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B184106.png)